molecular formula C16H14N2O2S2 B2439815 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1396861-86-1

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2439815
CAS No.: 1396861-86-1
M. Wt: 330.42
InChI Key: PCZWQQALMAGNLO-UHFFFAOYSA-N
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Description

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole, an azetidine, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylbenzo[d]thiazole, which is then reacted with azetidine and thiophene derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-4-2-5-12-14(10)17-16(22-12)20-11-8-18(9-11)15(19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWQQALMAGNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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